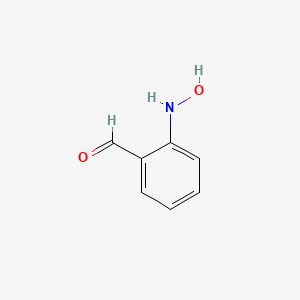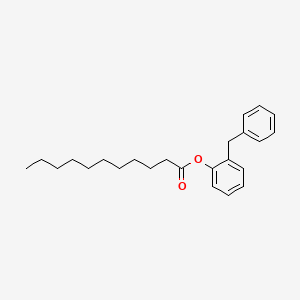
2-Benzylphenyl undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylphenyl undecanoate is an organic compound characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to an undecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylphenyl undecanoate typically involves the esterification of 2-benzylphenol with undecanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylphenyl undecanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The phenyl ring can be hydrogenated to form cyclohexyl derivatives.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted phenyl derivatives.
Scientific Research Applications
2-Benzylphenyl undecanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Benzylphenyl undecanoate involves its interaction with various molecular targets and pathways. Its lipophilic nature allows it to easily integrate into lipid membranes, potentially altering membrane fluidity and function. Additionally, its structural components can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Benzylphenol: Shares the benzyl and phenyl structural components but lacks the undecanoate chain.
Undecanoic Acid: Contains the undecanoate chain but lacks the benzyl and phenyl groups.
Benzyl Benzoate: Contains both benzyl and phenyl groups but with a benzoate ester instead of undecanoate.
Uniqueness: 2-Benzylphenyl undecanoate is unique due to its combination of a benzyl group, phenyl ring, and undecanoate chain. This unique structure imparts specific physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
143074-29-7 |
|---|---|
Molecular Formula |
C24H32O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2-benzylphenyl) undecanoate |
InChI |
InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-12-19-24(25)26-23-18-14-13-17-22(23)20-21-15-10-9-11-16-21/h9-11,13-18H,2-8,12,19-20H2,1H3 |
InChI Key |
YXRHFZBXUYBNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
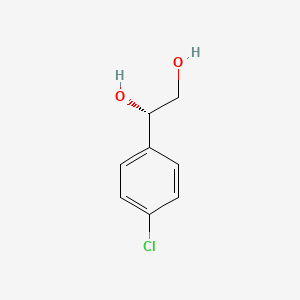
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
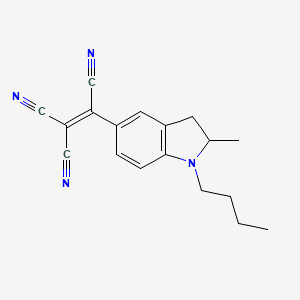
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)

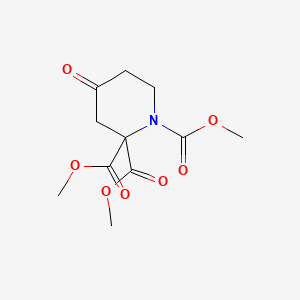
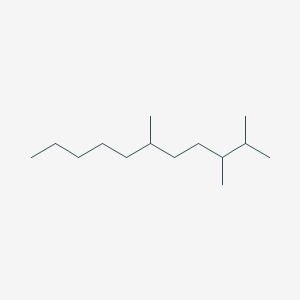
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
